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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of ENMD-2076 with

alternative therapies for platinum-resistant ovarian cancer and triple-negative breast cancer.

The information is supported by preclinical and clinical experimental data to facilitate an

objective evaluation.

Executive Summary
ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with a unique anti-

angiogenic and anti-proliferative profile. It demonstrates potent activity against Aurora A kinase

and key angiogenic receptors, including VEGFR and FGFR. Preclinical studies have shown its

efficacy in a broad range of cancer cell lines and in vivo models. Clinical trials have

investigated its potential in treating solid tumors, including platinum-resistant ovarian cancer

and triple-negative breast cancer. This guide compares the performance of ENMD-2076 with

standard-of-care and other targeted agents in these indications.

Mechanism of Action of ENMD-2076
ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple signaling pathways

crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include:

Aurora A Kinase: A key regulator of mitosis, its inhibition leads to cell cycle arrest and

apoptosis.
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the

formation of new blood vessels that supply tumors with nutrients.

Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, survival, and

angiogenesis.

Other Tyrosine Kinases: Including Flt3, Src, and PDGFRα, which are implicated in various

aspects of tumorigenesis.[1][2]

This multi-targeted approach offers the potential to overcome resistance mechanisms

associated with single-target therapies.
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Figure 1: Simplified signaling pathway of ENMD-2076's mechanism of action.

Preclinical Anti-Tumor Activity: A Comparative
Overview
The following tables summarize the in vitro and in vivo preclinical data for ENMD-2076 and its

comparators.

In Vitro Anti-proliferative Activity (IC50 Values)
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Compound Cancer Type Cell Line IC50 (µM) Reference

ENMD-2076 Various
Panel of human

cancer cell lines
0.025 - 0.7 [3]

Leukemia MV4;11 0.025 [2]

Myeloma

IM9, ARH-77,

U266, RPMI

8226, MM.1S,

MM.1R, NCI-

H929

2.99 - 7.06

Olaparib
Triple-Negative

Breast Cancer
MDA-MB-436 >10

Triple-Negative

Breast Cancer
MDA-MB-231 ~20

Triple-Negative

Breast Cancer
BT-20 >20

Paclitaxel
Triple-Negative

Breast Cancer
MDA-MB-231 Not specified

Bevacizumab Ovarian Cancer Various

No direct anti-

proliferative

effect in vitro

[3]

Pazopanib Ovarian Cancer Not specified

No significant

effect on

proliferation in

vitro

[4]

In Vivo Anti-Tumor Efficacy in Xenograft Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21177375/
https://ecancer.org/en/journal/editorial/75-the-olympiad-trial-who-won-the-gold
https://pubmed.ncbi.nlm.nih.gov/21177375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3227994/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Cancer Type
Xenograft

Model

Dosage and

Administratio

n

Tumor

Growth

Inhibition

Reference

ENMD-2076
Colorectal

Cancer
HT-29

100 or 200

mg/kg, oral,

daily for 28

days

Induced initial

tumor growth

inhibition

followed by

regression.

[5]

Breast

Cancer
MDA-MB-231

200 mg/kg,

oral, daily

Significant

tumor growth

inhibition.

Bevacizumab
Ovarian

Cancer
A2780 Not specified

Significantly

suppressed

tumor growth.

[6]

Ovarian

Cancer
SK-OV-3 Not specified

Significantly

suppressed

tumor growth.

[6]

Pazopanib
Ovarian

Cancer

Orthotopic

murine

models

Not specified

Tumor growth

significantly

reduced by

79-84% in

combination

with

topotecan.

[7]

Olaparib

Triple-

Negative

Breast

Cancer

Patient-

Derived

Xenografts

Not specified

Efficacy

dependent on

BRCA

mutation

status.

Paclitaxel Triple-

Negative

Breast

Cancer

MDA-MB-231 10 mg/kg,

intraperitonea

l, weekly for 4

weeks

Significantly

enhanced

antitumor

activity and

[8]
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inhibited local

tumor growth.

Clinical Efficacy: Comparative Analysis
Platinum-Resistant Ovarian Cancer

Trial Drug
Patient

Population

Primary

Endpoint

Key

Outcomes
Reference

Phase II ENMD-2076

64 patients

with platinum-

resistant

recurrent

EOC,

fallopian

tube, or

peritoneal

cancer

Progression-

Free Survival

(PFS) rate at

6 months

6-month PFS

rate: 22%;

Median PFS:

3.6 months

[9]

AURELIA

(Phase III)

Bevacizumab

+

Chemotherap

y

361 patients

with platinum-

resistant

ovarian

cancer

Progression-

Free Survival

(PFS)

Median PFS:

6.7 months

(vs. 3.4

months with

chemotherap

y alone)

[10][11]

Phase II Pazopanib

36 patients

with recurrent

EOC

CA-125

response

31% of

patients had

a CA-125

response.

[12][13]

Triple-Negative Breast Cancer (TNBC)
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Trial Drug
Patient

Population

Primary

Endpoint

Key

Outcomes
Reference

Phase II ENMD-2076

41 patients

with

previously

treated,

advanced or

metastatic

TNBC

6-month

Clinical

Benefit Rate

(CBR)

6-month

CBR: 16.7%

(including 2

partial

responses)

[14]

OlympiAD

(Phase III)
Olaparib

302 patients

with germline

BRCA-

mutated,

HER2-

negative

metastatic

breast cancer

(including

TNBC)

Progression-

Free Survival

(PFS)

Median PFS:

7.0 months

(vs. 4.2

months with

standard

therapy)

[15][16]

Various Paclitaxel
Patients with

TNBC
Varies

A standard

chemotherap

y agent for

TNBC, often

used in

combination.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Sulforhodamine B (SRB) Assay for In Vitro Proliferation
This colorimetric assay is used to determine cell density, based on the measurement of cellular

protein content.
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Seed cells in 96-well plates

Treat with ENMD-2076 or
comparator drug at various

concentrations

Fix cells with cold
trichloroacetic acid (TCA)

Stain with Sulforhodamine B (SRB) solution

Wash with 1% acetic acid to
remove unbound dye

Solubilize protein-bound dye
with 10 mM Tris base

Measure absorbance at ~510 nm

Calculate IC50 values

 

Implant human cancer cells
subcutaneously into

immunocompromised mice

Allow tumors to reach a
pre-determined size
(e.g., 100-200 mm³)

Randomize mice into
treatment and control groups

Administer ENMD-2076 or
comparator drug (e.g., oral gavage,

intraperitoneal injection)

Monitor tumor volume and
body weight regularly

Continue treatment for a defined
period or until tumors reach a

maximum size

Analyze tumor growth inhibition,
perform IHC on excised tumors

Evaluate in vivo efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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